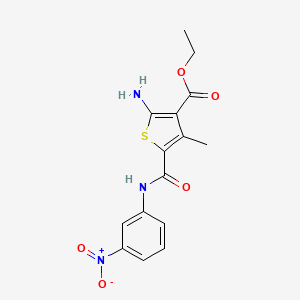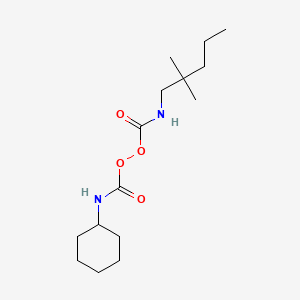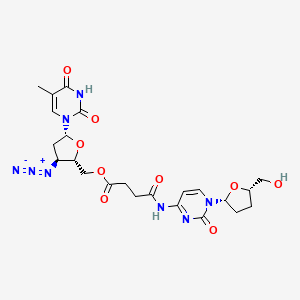
Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride
描述
Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride is a complex organic compound with the molecular formula C32H42Cl2N2O4 This compound is known for its unique chemical structure, which includes diethylamino groups and fluoranthene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride typically involves multiple steps. The starting materials often include fluoranthene derivatives and diethylamino propyl groups. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Step 1: Preparation of fluoranthene derivative.
Step 2: Introduction of diethylamino propyl groups through nucleophilic substitution reactions.
Step 3: Formation of the final product by esterification and subsequent purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the diethylamino groups or the fluoranthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene dicarboxylic acids, while reduction can produce fluoranthene diols.
科学研究应用
Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells.
作用机制
The mechanism by which Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride exerts its effects involves interactions with molecular targets and pathways. The diethylamino groups can participate in electron transfer processes, while the fluoranthene core can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s photophysical properties and its behavior in various environments.
相似化合物的比较
Similar Compounds
Bis(3-(diethylamino)propyl) 1,4-distyrylbenzene: Similar in structure but with a different aromatic core.
Bis(3-(diethylamino)propyl) 1,3-distyrylbenzene: Another related compound with distinct photophysical properties.
Uniqueness
Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride is unique due to its specific combination of diethylamino groups and fluoranthene core, which imparts distinct photophysical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
27086-86-8 |
|---|---|
分子式 |
C32H42Cl2N2O2 |
分子量 |
557.6 g/mol |
IUPAC 名称 |
[4-[4-[4-(diethylazaniumyl)butanoyl]fluoranthen-8-yl]-4-oxobutyl]-diethylazanium;dichloride |
InChI |
InChI=1S/C32H40N2O2.2ClH/c1-5-33(6-2)20-10-14-30(35)23-16-17-24-26-12-9-13-27-25(18-19-28(32(26)27)29(24)22-23)31(36)15-11-21-34(7-3)8-4;;/h9,12-13,16-19,22H,5-8,10-11,14-15,20-21H2,1-4H3;2*1H |
InChI 键 |
KJQAVEHYRSXTFA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C(C=CC2=C43)C(=O)OCCCN(CC)CC.Cl.Cl |
规范 SMILES |
CC[NH+](CC)CCCC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C(C=CC2=C43)C(=O)CCC[NH+](CC)CC.[Cl-].[Cl-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
63908-14-5 (Parent) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
is(3-(diethylamino)propyl) fluoranthene-3,9-dicarboxylate dihyrochloride RMI 9563 RMI 9563 dihydrochloride RMI 9563DA RMI-9563 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




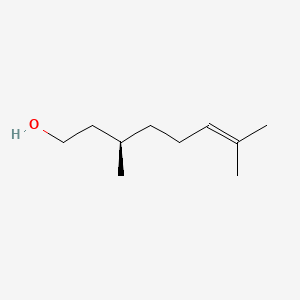
![2-[4-bromo-2-(10-methyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenoxy]acetic acid](/img/structure/B1669895.png)
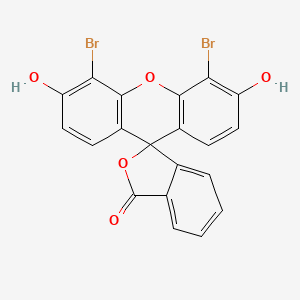

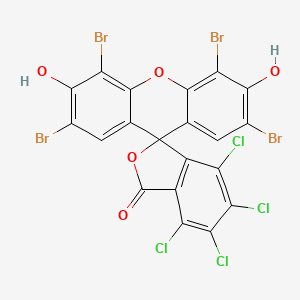
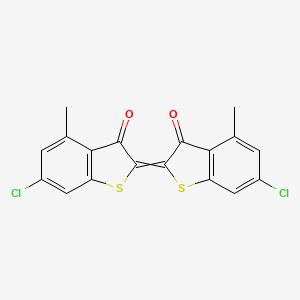
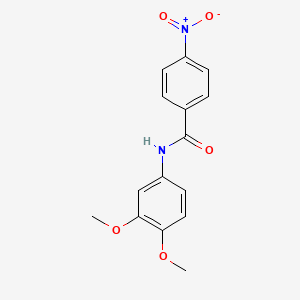
![Methyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B1669903.png)
